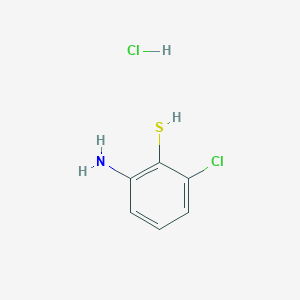

2-Amino-6-chlorobenzene-1-thiol hydrochloride

Overview

Description

“2-Amino-6-chlorobenzene-1-thiol hydrochloride” is a chemical compound with the molecular formula C6H6ClNS•HCl and a molecular weight of 196.10 . It is used for proteomics research .

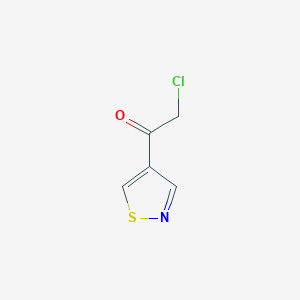

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an amino group (NH2) and a chloro group (Cl) attached to it, as well as a thiol group (SH). The hydrochloride indicates that there is an additional chloride ion associated with the molecule .Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature .Scientific Research Applications

Nanoparticle Synthesis and Biomedical Applications

- Amino and sulfonate ending group thiols, including compounds like 2-Amino-6-chlorobenzene-1-thiol hydrochloride, have been utilized in the stabilization of gold nanoparticles (AuNPs). These nanoparticles have been characterized extensively for their physicochemical properties and investigated for potential biomedical applications. For instance, studies on human multiforme glioblastoma T98G cells show that these nanoparticles are non-toxic and do not affect cell proliferation, indicating their potential for biomedical targeting and therapy applications (Venditti et al., 2022).

Corrosion Inhibition

- Thiols, including derivatives similar to this compound, have been studied for their inhibitory effects on the corrosion of metals. These compounds are adsorbed onto metal surfaces, such as steel, and their effectiveness is influenced by the heteroatom type in the molecule. Their use in corrosion inhibition is significant in industrial applications, particularly in acidic environments (Yurt & Mihrican, 2008).

Fluorimetric Probes and Environmental Applications

- Research has been conducted on the development of fluorescent chemodosimeters for the detection of aromatic thiols, which include compounds like this compound. Such probes have applications in environmental monitoring and potentially in biological settings, as they can detect thiols in living cells and environmental samples with high selectivity and sensitivity (Khandare et al., 2016).

Quantum Dot Research

- Small thiol-containing amino acids, similar to this compound, have been used as ligands in the transfer of semiconductor quantum dots from organic solvents to aqueous phases. This research is crucial in developing quantum dots with improved colloidal stability and fluorescence in biological environments, which could have significant implications in biomedical imaging and diagnostics (Tamang et al., 2011).

Future Directions

properties

IUPAC Name |

2-amino-6-chlorobenzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIASFVIGDHDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385376-58-9 | |

| Record name | 2-amino-6-chlorobenzene-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2426872.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)

![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)